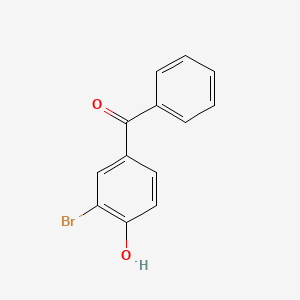
N-(4,4,4-trifluorobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4,4-trifluorobutyl)benzamide is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a benzamide group attached to a 4,4,4-trifluorobutyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,4-trifluorobutyl)benzamide typically involves the reaction of benzoyl chloride with 4,4,4-trifluorobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. The mixture is stirred for a specific period, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,4,4-trifluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of benzamide derivatives .
Aplicaciones Científicas De Investigación
N-(4,4,4-trifluorobutyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide
- N-(4-phenylbutyl)-3-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)benzamide
Uniqueness
N-(4,4,4-trifluorobutyl)benzamide is unique due to its specific trifluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity .
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
N-(4,4,4-trifluorobutyl)benzamide |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8-15-10(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |
Clave InChI |
SIHKFESSHZGWAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)

